molecular formula C23H23NO2 B4898788 9-[4-(2-methoxyphenoxy)butyl]-9H-carbazole

9-[4-(2-methoxyphenoxy)butyl]-9H-carbazole

Cat. No. B4898788
M. Wt: 345.4 g/mol
InChI Key: VMNWSXOTEUHELJ-UHFFFAOYSA-N
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Description

9-[4-(2-methoxyphenoxy)butyl]-9H-carbazole, also known as MBC, is a synthetic compound that belongs to the family of carbazole derivatives. It has gained significant attention in recent years due to its potential applications in various fields, including materials science, medicinal chemistry, and organic electronics. In

Scientific Research Applications

9-[4-(2-methoxyphenoxy)butyl]-9H-carbazole has been widely used in various scientific research applications, including organic light-emitting diodes (OLEDs), photovoltaic devices, and organic field-effect transistors (OFETs). In OLEDs, this compound has shown excellent performance as an electron-transporting material. In photovoltaic devices, this compound has been used as a hole-transporting material, and it has shown promising results in enhancing the efficiency of the devices. In OFETs, this compound has been used as a p-type semiconductor, and it has shown high mobility and stability.

Mechanism of Action

The mechanism of action of 9-[4-(2-methoxyphenoxy)butyl]-9H-carbazole is not fully understood, but it is believed to act as an electron transporter in OLEDs and a hole transporter in photovoltaic devices. In OFETs, this compound acts as a p-type semiconductor by accepting electrons from the source electrode and donating them to the drain electrode.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of this compound. However, some studies have suggested that this compound has anti-inflammatory and antioxidant properties. It has also been shown to inhibit the growth of cancer cells in vitro.

Advantages and Limitations for Lab Experiments

9-[4-(2-methoxyphenoxy)butyl]-9H-carbazole has several advantages for lab experiments, including its high yield and purity, low toxicity, and ease of synthesis. However, its limitations include its high cost and limited availability.

Future Directions

There are several future directions for 9-[4-(2-methoxyphenoxy)butyl]-9H-carbazole research. One of the most promising areas is its application in organic electronic devices, such as OLEDs, photovoltaic devices, and OFETs. Further research is needed to optimize the performance of this compound in these devices. Additionally, this compound has shown potential as a therapeutic agent for various diseases, including cancer and inflammation. Further research is needed to explore its mechanisms of action and potential clinical applications.

Synthesis Methods

9-[4-(2-methoxyphenoxy)butyl]-9H-carbazole can be synthesized by several methods, including Suzuki coupling, Sonogashira coupling, and Negishi coupling. The most commonly used method is the Suzuki coupling reaction between 2-methoxyphenylboronic acid and 9-bromo-9H-carbazole in the presence of a palladium catalyst and a base. The reaction yields this compound as a white solid with a yield of up to 90%.

properties

IUPAC Name

9-[4-(2-methoxyphenoxy)butyl]carbazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23NO2/c1-25-22-14-6-7-15-23(22)26-17-9-8-16-24-20-12-4-2-10-18(20)19-11-3-5-13-21(19)24/h2-7,10-15H,8-9,16-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMNWSXOTEUHELJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCCCCN2C3=CC=CC=C3C4=CC=CC=C42
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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